
6-Methoxypyrazine-2-carboxamide
Overview
Description
6-Methoxypyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and has gained attention in scientific research due to its various applications in numerous fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrazine-2-carboxamide typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with ammonia or an amine under suitable conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which then reacts with ammonia or an amine to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methoxypyrazine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tuberculosis drug with a similar structure but different functional groups.
6-Chloropyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
N-Benzylpyrazine-2-carboxamide: Studied for its biological activities, including antimycobacterial and antifungal effects.
Uniqueness
6-Methoxypyrazine-2-carboxamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to other pyrazine derivatives .
Properties
IUPAC Name |
6-methoxypyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5-3-8-2-4(9-5)6(7)10/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHCXTKJQYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878897 | |
Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-86-7 | |
Record name | 6-Methoxy-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36070-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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